5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
Beschreibung
This compound is a pyridine derivative with a 2,4-dichlorobenzyl substituent at position 1, a carboxylic acid group at position 3, and a chlorine atom at position 5 of the pyridine ring. Its molecular formula is C₁₃H₈Cl₃NO₃, with a calculated molecular weight of 332.55 g/mol.
Eigenschaften
IUPAC Name |
5-chloro-1-[(2,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO3/c14-9-2-1-7(10(15)4-9)5-17-6-8(13(19)20)3-11(16)12(17)18/h1-4,6H,5H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYRSIHGNPWBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=C(C2=O)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article delves into its biological activity, summarizing relevant findings from various studies.
- Chemical Formula : C₁₃H₈Cl₃NO₂
- CAS Number : 1048913-46-7
- Melting Point : 130–132 °C
Biological Activity Overview
Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains and has shown promising results in inhibiting growth and biofilm formation.
Antibacterial Activity
-
Mechanism of Action :
- The compound acts primarily through the inhibition of protein synthesis, which subsequently affects nucleic acid and peptidoglycan production in bacteria .
- It has demonstrated bactericidal effects on Gram-positive bacteria, with MIC values ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .
- Biofilm Inhibition :
Antifungal Activity
While primarily studied for its antibacterial properties, some studies have also explored its antifungal potential:
- The compound exhibited moderate antifungal activity against Candida albicans, with biofilm reduction capabilities .
Study 1: Antibacterial Efficacy
A study published in a peer-reviewed journal evaluated the antibacterial efficacy of several halogen-substituted compounds, including the target compound. Results indicated that it outperformed traditional antibiotics in inhibiting biofilm formation in MRSA .
Study 2: Structure-Activity Relationship (SAR)
A detailed analysis of structure-activity relationships revealed that modifications on the pyridine moiety significantly affected the biological activity of similar compounds. Substituents at specific positions enhanced antibacterial efficacy while reducing toxicity .
Data Tables
| Biological Activity | MIC (μM) | MBIC (μg/mL) | Notes |
|---|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | 62.216 - 124.432 | Bactericidal action observed |
| Enterococcus faecalis | 62.5 - 125 | Not specified | Effective against clinical isolates |
| MRSA | Not specified | 62.216 - 124.432 | Moderate biofilm inhibition |
| Candida albicans | Not specified | Not specified | Moderate antifungal activity |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
5-Chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- Molecular Formula: C₁₃H₉Cl₂NO₃
- Molecular Weight : 298.12 g/mol (CAS 339024-38-3)
- Key Differences : The benzyl group has a single chlorine at the para position (4-chloro) instead of 2,4-dichloro.
- Properties : Requires storage at 2–8°C in dry conditions . This reduction in chlorine atoms likely improves solubility compared to the target compound but may reduce hydrophobic interactions in biological systems.
5-Chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Functional Group Modifications
Methyl 5-chloro-6-oxo-1-[4-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxylate
- Molecular Formula: C₁₅H₁₁ClF₃NO₃
- Molecular Weight : 345.71 g/mol (CAS 937602-45-4)
- Key Differences : The carboxylic acid is esterified (methyl ester), and the benzyl group has a trifluoromethyl (-CF₃) substituent.
- The ester group reduces acidity compared to the carboxylic acid, altering solubility .
5-Chloro-1-(3,4-dichlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Molecular Formula : C₂₀H₁₆Cl₂N₂O₃
- Molecular Weight : 403.26 g/mol (CAS 338977-35-8)
- Key Differences : The carboxylic acid is replaced with an amide (-CONH-) linked to a 4-methoxyphenyl group.
- Impact : The amide group facilitates hydrogen bonding, while the methoxy group introduces electron-donating properties, possibly enhancing binding to aromatic receptors .
Q & A
Q. What are the standard synthetic routes for 5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid, and what critical parameters govern yield optimization?
- Methodological Answer : A common approach involves multi-step reactions, starting with substitution and hydrolysis (e.g., using palladium catalysts or acidic conditions). For example, analogous pyridinecarboxylic acid derivatives are synthesized via refluxing in EtOH/HCl mixtures (67% yield) followed by recrystallization . Key parameters include:
- Catalyst selection : Palladium-based catalysts improve regioselectivity in coupling steps .
- Temperature control : Mild temperatures (40–100°C) reduce side reactions .
- Reaction time : Extended reflux durations (1–17 hours) enhance completeness .
- Critical Note : Adjust substituent positions (e.g., 2,4-dichlorobenzyl group) may require tailored protecting groups to prevent undesired side reactions.
Q. Which analytical techniques are prioritized for structural confirmation, and how are spectral discrepancies resolved?
- Methodological Answer :
- Primary techniques :
- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks (e.g., δ 1.95 ppm for CH3 groups in pyridine derivatives ).
- IR spectroscopy : Identifies carbonyl (C=O, 1631–1722 cm⁻¹) and hydroxyl (3174–3450 cm⁻¹) stretches .
- Resolving contradictions :
- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulae.
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex dihydro-pyridine systems .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE requirements :
- Eye protection : EN 166-compliant face shields and safety glasses .
- Gloves : Nitrile or neoprene gloves, inspected for integrity before use .
- Engineering controls : Conduct reactions in fume hoods to minimize inhalation risks. Post-handling, decontaminate surfaces with ethanol/water mixtures .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress by-products during synthesis?
- Methodological Answer :
- By-product analysis :
- Use HPLC-MS to identify impurities (e.g., incomplete hydrolysis intermediates) .
- Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of dichlorobenzyl intermediates .
- Catalyst loading : Reduce Pd(OAc)₂ to ≤5 mol% to minimize metal residues .
- Stepwise quenching : Neutralize acidic intermediates promptly to prevent decomposition .
Q. What computational modeling approaches are suitable for predicting the compound’s reactivity or binding affinity?
- Methodological Answer :
- Quantum mechanics (QM) :
- Use DFT calculations (e.g., B3LYP/6-31G*) to model charge distribution on the pyridine ring and dichlorobenzyl substituents .
- Molecular docking :
- Leverage AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with pyridine-binding pockets) .
- Data validation : Compare computed spectra (e.g., IR, NMR) with experimental data to refine force fields .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Systematic validation :
- Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
- Control for batch purity : Use HPLC (>95% purity) to exclude activity variations due to impurities .
- Mechanistic studies :
- Perform SAR (Structure-Activity Relationship) studies by modifying substituents (e.g., replacing 2,4-dichlorobenzyl with fluorinated analogs) to isolate pharmacophoric groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
